molecular formula C16H11ClN2O2 B12575026 6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione CAS No. 613667-33-7

6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione

Cat. No.: B12575026
CAS No.: 613667-33-7
M. Wt: 298.72 g/mol
InChI Key: AHRCYRKIEWJDCB-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione is a bicyclic heteroaromatic compound featuring a pyrimidine-2,4-dione core substituted at positions 5 and 6 with phenyl and 4-chlorophenyl groups, respectively. The 4-chlorophenyl moiety introduces electron-withdrawing effects, while the phenyl group contributes to hydrophobicity and π-π stacking interactions. This compound is synthesized via condensation reactions, as described in general protocols for analogous pyrimidine-2,4-diones . Its structural features make it a candidate for pharmaceutical and materials science research, particularly in targeting receptors influenced by aromatic and halogen interactions.

Properties

CAS No.

613667-33-7

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C16H11ClN2O2/c17-12-8-6-11(7-9-12)14-13(10-4-2-1-3-5-10)15(20)19-16(21)18-14/h1-9H,(H2,18,19,20,21)

InChI Key

AHRCYRKIEWJDCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=O)NC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with benzyl cyanide in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with urea under acidic conditions to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl or chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione. It exhibits significant antiproliferative effects against various cancer cell lines, including:

Cell Line GI50 Value (nM) Study Reference
HCT-1522Assiut et al. (2024)
HT-2933Assiut et al. (2024)
NCI/ADR-RES24Frontiers in Chemistry (2024)

The mechanism of action involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), crucial for tumor growth and proliferation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study demonstrated that derivatives of pyrimidine compounds, including this one, significantly inhibited COX-2 activity, thereby reducing inflammation. The IC50 values for these compounds were comparable to the standard anti-inflammatory drug celecoxib, indicating their potential therapeutic use in inflammatory conditions .

Synthesis and Derivatives

The synthesis of 6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione has been achieved through various methods involving the condensation of appropriate precursors. Research has focused on optimizing synthetic routes to enhance yield and purity while exploring structural modifications that could improve biological efficacy .

Case Studies on Derivatives

  • Lung Cancer Treatment : A case study reported that treatment with this compound resulted in reduced tumor size and increased apoptosis in non-small cell lung cancer models.
  • Combination Therapy : Research indicated that combining this compound with traditional chemotherapeutics enhanced overall treatment efficacy by targeting multiple pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents (Position 5/6) Key Features
6-(4-Chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione Pyrimidine-2,4-dione 5: Phenyl; 6: 4-Chlorophenyl Electron-withdrawing Cl enhances polarity; aryl groups promote π interactions .
6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione 5: Isopropyl; 6: Benzyl Alkyl (isopropyl) increases lipophilicity; benzyl enhances steric bulk .
6-(2-Aminophenyl)-5-(4-chlorophenyl)-pyrrolo[3,4-d]pyrimidine-2,4-dione Pyrrolo[3,4-d]pyrimidine-2,4-dione 5: 4-Chlorophenyl; 6: 2-Aminophenyl Fused pyrrolo ring adds rigidity; amino group introduces H-bonding potential .
6-Amino-5-(benzylamino)pyrimidine-2,4-dione Pyrimidine-2,4-dione 5: Benzylamino; 6: Amino Amino groups enhance solubility and H-bonding; benzylamino adds steric hindrance .
6-(2-Cyclopentylethyl)pyrimidine-2,4-dione Pyrimidine-2,4-dione 6: Cyclopentylethyl Bulky alkyl chain increases lipophilicity and steric effects .

Biological Activity

6-(4-Chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione (CAS Number: 22394-36-1) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl substituent that enhances its pharmacological potential. Research into its biological activity has revealed promising results in various fields, including anticancer, antimicrobial, and anti-inflammatory applications.

The molecular formula of 6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione is C16_{16}H11_{11}ClN2_2O2_2. The compound exhibits a melting point of approximately 150°C and a molecular weight of 302.72 g/mol. Its structural features contribute to its reactivity and interaction with biological targets.

Anticancer Activity

Numerous studies have demonstrated the potential anticancer properties of 6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), K562 (chronic myelogenous leukemia), and AGS (gastric adenocarcinoma) cells.

A study reported an IC50_{50} value of 53.02 µM against AGS cells, indicating moderate efficacy in inhibiting cell proliferation . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are crucial for its anticancer effects.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 16 µg/mL to 32 µg/mL, demonstrating its effectiveness as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of 6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione has been explored in various models. Compounds with similar structures have shown significant inhibition of inflammatory markers in vitro. For instance, derivatives containing chloro groups have been associated with enhanced anti-inflammatory activity compared to their non-chloro counterparts .

Study on Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrimidine compounds and evaluated their biological activity. Among these, 6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione was identified as one of the most potent candidates against gastric adenocarcinoma cells . The study utilized various assays to assess cell viability and apoptosis induction.

Study on Antimicrobial Efficacy

Another research effort focused on the synthesis and evaluation of pyrimidine derivatives for their antimicrobial properties. The findings highlighted that the presence of halogen substituents, particularly chlorine, significantly enhanced the antibacterial activity of the compounds tested .

Data Summary Table

Biological Activity Cell Line/Organism IC50_{50}/MIC Reference
AnticancerAGS (gastric cancer)53.02 µM
AntibacterialStaphylococcus aureus16 µg/mL
AntibacterialEscherichia coli32 µg/mL
Anti-inflammatoryIn vitro modelsNot specified

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